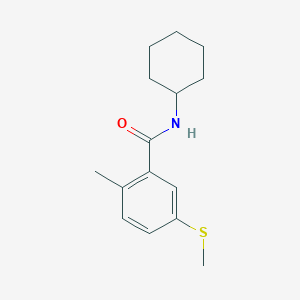

n-Cyclohexyl-2-methyl-5-(methylthio)benzamide

Description

n-Cyclohexyl-2-methyl-5-(methylthio)benzamide is a benzamide derivative characterized by a cyclohexyl group attached to the amide nitrogen, a methyl substituent at position 2 of the benzene ring, and a methylthio (-SMe) group at position 5.

Properties

Molecular Formula |

C15H21NOS |

|---|---|

Molecular Weight |

263.4 g/mol |

IUPAC Name |

N-cyclohexyl-2-methyl-5-methylsulfanylbenzamide |

InChI |

InChI=1S/C15H21NOS/c1-11-8-9-13(18-2)10-14(11)15(17)16-12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H,16,17) |

InChI Key |

PEGMUDVQJTYABO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)SC)C(=O)NC2CCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

Key structural analogs differ primarily in the substituents at positions 2 and 5 of the benzamide core and the nature of the amide-linked group:

*Calculated based on molecular formula.

Key Observations :

- Position 5 Substituents : The methylthio group in the target compound enhances lipophilicity compared to polar groups like pyrrolidinyl (2b) or bulky systems like dibenzocycloheptenyl .

- Amide Modifications: Cyclohexyl groups (target and 2b) improve steric bulk compared to aromatic or heterocyclic amides (e.g., pyrimidinone-pyrazole in compound 30) .

Physicochemical Properties

- Lipophilicity : The methylthio group (logP ~2.5–3.0) increases membrane permeability compared to polar pyrrolidinyl (logP ~1.5–2.0) .

- Crystallinity : The dibenzocycloheptenyl analog forms orthorhombic crystals (Pbca space group), whereas the target compound’s simpler structure may favor less complex packing.

Implications of Substituent Variations

- Pyrrolidinyl groups (2b) may engage in hydrogen bonding, enhancing target interactions .

- Synthetic Feasibility : Cyclohexyl isocyanide coupling (as in 2b) offers higher yields than multi-step heterocycle syntheses (compound 30) .

Q & A

Q. What mechanistic studies elucidate enzyme inhibition by n-Cyclohexyl-2-methyl-5-(methylthio)benzamide?

- Kinetic assays (e.g., Michaelis-Menten plots) determine inhibition constants (Kᵢ). Fluorescence quenching monitors binding to catalytic sites. Site-directed mutagenesis identifies critical residues (e.g., Cys145 in proteases) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported anticancer activity across cell lines?

Q. Q. Why do solubility predictions conflict with experimental data for n-Cyclohexyl-2-methyl-5-(methylthio)benzamide?

- Computational models (e.g., COSMO-RS) may underestimate crystal lattice energy. Experimental hot-stage microscopy and DSC (melting point ~220°C) better predict solubility in lipid-based formulations .

Methodological Tables

| Parameter | Example Data | Source |

|---|---|---|

| Synthetic Yield | 82% (silica gel chromatography) | |

| Crystal System | Orthorhombic (Pbca) | |

| Antimicrobial MIC (S. aureus) | 8 µg/mL (broth microdilution) | |

| logP (Predicted) | 3.5 ± 0.2 (QSAR) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.